Cas no 1784233-98-2 (3-Amino-6-fluorobenzofuran-2-carboxylic acid)

3-Amino-6-fluorobenzofuran-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-AMINO-6-FLUOROBENZOFURAN-2-CARBOXYLIC ACID
- 3-Amino-6-fluorobenzofuran-2-carboxylic acid
-
- インチ: 1S/C9H6FNO3/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,11H2,(H,12,13)
- InChIKey: XUHQENPSORKJSQ-UHFFFAOYSA-N
- SMILES: FC1C=CC2C(=C(C(=O)O)OC=2C=1)N
計算された属性
- 精确分子量: 195.03317122 g/mol
- 同位素质量: 195.03317122 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 248
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 195.15
- XLogP3: 2.2
- トポロジー分子極性表面積: 76.5
3-Amino-6-fluorobenzofuran-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM511457-1g |
3-Amino-6-fluorobenzofuran-2-carboxylic acid |
1784233-98-2 | 95% | 1g |
$828 | 2023-02-17 | |
Alichem | A019100693-1g |
3-Amino-6-fluorobenzofuran-2-carboxylic acid |
1784233-98-2 | 95% | 1g |
819.65 USD | 2021-06-17 |
3-Amino-6-fluorobenzofuran-2-carboxylic acid 関連文献
-
1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
3-Amino-6-fluorobenzofuran-2-carboxylic acidに関する追加情報
3-Amino-6-fluorobenzofuran-2-carboxylic acid (CAS No. 1784233-98-2): A Versatile Building Block in Medicinal Chemistry
In the realm of pharmaceutical intermediates and organic synthesis, 3-Amino-6-fluorobenzofuran-2-carboxylic acid (CAS No. 1784233-98-2) has emerged as a crucial scaffold for drug discovery. This heterocyclic compound, featuring both benzofuran core and carboxylic acid functionality, offers unique structural advantages that researchers are increasingly exploiting in the development of novel therapeutic agents.
The growing interest in fluorinated benzofuran derivatives stems from their remarkable biological activities and improved pharmacokinetic properties. As medicinal chemists seek to address challenges in targeted drug delivery and metabolic stability, compounds like 3-Amino-6-fluorobenzofuran-2-carboxylic acid provide valuable synthetic handles for structure-activity relationship (SAR) studies. Recent literature indicates its application in developing kinase inhibitors and GPCR modulators, particularly in oncology and CNS disorders.
From a chemical perspective, the 3-amino-6-fluoro substitution pattern on the benzofuran-2-carboxylic acid framework creates multiple points for derivatization. The carboxylic acid group allows for amide bond formation or esterification, while the amino group at position 3 enables further functionalization through acylation or reductive amination. This versatility makes it particularly valuable in combinatorial chemistry and high-throughput screening platforms.
The fluorine atom at position 6 significantly influences the compound's electronic properties and bioavailability. In drug design, fluorine incorporation has become a strategic approach to enhance metabolic stability, improve membrane permeability, and optimize target binding. These characteristics explain why 3-Amino-6-fluorobenzofuran-2-carboxylic acid derivatives are being investigated for various therapeutic areas, including neurodegenerative diseases and inflammatory conditions.
Recent advances in green chemistry have also impacted the synthesis of this compound. Researchers are developing more sustainable routes to benzofuran-2-carboxylic acid derivatives, focusing on catalyst systems and solvent optimization. These innovations align with the pharmaceutical industry's growing emphasis on process chemistry efficiency and environmental impact reduction.
Quality control of 3-Amino-6-fluorobenzofuran-2-carboxylic acid requires rigorous analytical methods. Modern techniques such as HPLC-MS and NMR spectroscopy are essential for verifying purity and structural integrity, especially when the compound serves as a key intermediate in multi-step syntheses. The pharmaceutical industry maintains strict specifications for such building blocks, typically requiring ≥95% purity for research applications.
The commercial availability of CAS 1784233-98-2 has expanded in recent years, reflecting its growing importance in drug discovery. Several specialty chemical suppliers now offer this compound in various quantities, from milligram-scale for initial screening to kilogram quantities for process development. This accessibility supports the trend toward fragment-based drug design and structure-guided optimization strategies.
Looking forward, the applications of 3-Amino-6-fluorobenzofuran-2-carboxylic acid are likely to expand further. With increasing interest in proteolysis targeting chimeras (PROTACs) and other targeted protein degradation technologies, this versatile scaffold may find new utility as a linker or warhead component. Additionally, its potential in bioconjugation chemistry for antibody-drug conjugates (ADCs) represents another promising direction.
For researchers working with this compound, proper handling and storage are essential. While not classified as hazardous, 3-Amino-6-fluorobenzofuran-2-carboxylic acid should be stored under inert atmosphere at low temperatures to maintain stability. Standard laboratory safety protocols apply when handling this material in solid or solution form.
The scientific literature contains numerous examples of successful applications of this scaffold. Recent patents highlight its incorporation into compounds showing activity against various protein targets, particularly in the areas of cancer therapeutics and neurological disorders. These developments underscore the compound's significance in modern medicinal chemistry and drug discovery pipelines.
As the pharmaceutical industry continues to explore privileged structures for lead generation, 3-Amino-6-fluorobenzofuran-2-carboxylic acid maintains its position as a valuable tool. Its balanced physicochemical properties, synthetic versatility, and demonstrated biological relevance ensure its ongoing utility in addressing current and future therapeutic challenges.
1784233-98-2 (3-Amino-6-fluorobenzofuran-2-carboxylic acid) Related Products
- 2171580-39-3(9-methyl-5-(1,3-thiazol-2-yl)-1-oxa-4-azaspiro5.6dodecane)
- 923226-60-2(N-{2-1-acetyl-5-(2H-1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)
- 1220029-57-1(4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride)
- 2004051-07-2(ethyl 2-amino-3,4-dimethylhexanoate)
- 1708268-41-0(6-Methyl-4-morpholin-4-yl-pyrazolo[1,5-a]pyrazine-2-carboxylic acid)
- 2229680-07-1(methyl 1-methyl-4-(3-oxobut-1-en-1-yl)-1H-pyrazole-3-carboxylate)
- 440125-05-3(2-(difluoromethoxy)phenylmethanethiol)
- 10270-79-8(Methyl (2s)-2-amino-4-(benzyloxycarbonylamino)butanoate Hydrochlo Ride)
- 2138307-78-3(1,2-Benzisoxazole-3-carboxylic acid, 7-chloro-)
- 2168301-70-8((6-ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride)




